An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Cornerstone in Fluoroquinolone Synthesis
An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Cornerstone in Fluoroquinolone Synthesis
This technical guide provides a comprehensive overview of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a pivotal chemical intermediate in the synthesis of fluoroquinolone antibiotics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, established synthesis protocols, its critical role in the mechanism of action of fluoroquinolones, and essential safety and handling protocols.
Core Compound Profile: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a solid organic compound that serves as a foundational building block in medicinal chemistry. Its molecular structure, featuring a fluorinated quinoline core with hydroxyl and carboxylic acid functional groups, provides a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] The presence of the fluorine atom at the C-6 position is particularly significant, as it is a hallmark of the potent fluoroquinolone class of antibiotics, enhancing their antibacterial activity.[2]
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in synthesis and process development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 207.16 g/mol | [3] |
| Molecular Formula | C₁₀H₆FNO₃ | [3] |
| CAS Number | 343-10-2 | [3] |
| Appearance | White powder | [3] |
| Melting Point | 248-249 °C (decomposes) | [3] |
| Boiling Point (Predicted) | 387.8 ± 42.0 °C | [3] |
| Density (Predicted) | 1.570 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 0.62 ± 0.30 | [3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |
Synthesis Pathway: The Gould-Jacobs Reaction
The most established and versatile method for the synthesis of the 4-hydroxyquinoline core of this compound is the Gould-Jacobs reaction.[4][5] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[4][6] The causality behind this choice of reaction lies in its reliability and adaptability for creating the quinoline scaffold from readily available starting materials.
Experimental Protocol: Gould-Jacobs Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
This protocol outlines the key steps in the synthesis. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Condensation of 4-Fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of 4-fluoroaniline with a slight excess (1.1 molar equivalents) of diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring. The reaction can often be performed neat (without solvent) or in a high-boiling point solvent like ethanol.[7] Microwave-assisted heating can significantly reduce reaction times.[6][8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, cool the reaction mixture. The intermediate, diethyl 2-((4-fluorophenyl)amino)methylenemalonate, may precipitate and can be isolated by filtration.
Step 2: Thermal Cyclization
-
Place the intermediate from Step 1 into a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) to induce intramolecular cyclization.[9] The ethanol generated during the reaction is continuously distilled off to drive the equilibrium towards product formation.[9]
-
Maintain the high temperature until the cyclization is complete, as monitored by TLC.
-
Cool the reaction mixture, and add a non-polar solvent like hexane to precipitate the cyclized product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[9]
-
Isolate the product by filtration and wash with a cold non-polar solvent.
Step 3: Hydrolysis to the Carboxylic Acid
-
Suspend the ethyl ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.
-
After the reaction is complete, cool the mixture and acidify with a strong acid, such as hydrochloric acid, until the pH is acidic.
-
The final product, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water to remove any remaining acid and salts, and dry under vacuum.
Application in Fluoroquinolone Antibiotic Synthesis
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a crucial precursor in the multi-step synthesis of numerous fluoroquinolone antibiotics.[2][10] These broad-spectrum bactericidal agents are widely used in both human and veterinary medicine.[2] The general synthetic strategy involves further modification of the quinolone core, typically at the N-1 and C-7 positions, to generate the final active pharmaceutical ingredient (API).
The 4-quinolone-3-carboxylic acid motif is essential for the antibacterial activity of these drugs.[11] The carboxylic acid at position 3 and the ketone at position 4 are critical for binding to the bacterial enzymes DNA gyrase and topoisomerase IV.[12]
Mechanism of Action of Derived Fluoroquinolones
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[12][13][14]
-
Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[15] Fluoroquinolones stabilize the complex between DNA gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands.[13] This leads to a blockage of DNA replication.
-
Inhibition of Topoisomerase IV: This enzyme is crucial for the decatenation (separation) of daughter DNA molecules after replication.[12] By inhibiting topoisomerase IV, fluoroquinolones prevent the newly replicated bacterial chromosomes from segregating into the daughter cells, thus halting cell division.[12]
In many gram-negative bacteria, DNA gyrase is the primary target, while in many gram-positive bacteria, topoisomerase IV is the more sensitive target.[13] Newer generations of fluoroquinolones often exhibit more balanced activity against both enzymes.[12]
Analytical Methods for Quality Control
Ensuring the purity and identity of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is critical for its use in pharmaceutical synthesis. A variety of analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common.[16][17]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is typically used to assess the purity of the compound and to quantify any impurities. A C18 column is often employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[18]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide definitive identification of the compound and its impurities by determining their mass-to-charge ratios.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid and hydroxyl groups.
Safety, Handling, and Storage
As a chemical intermediate, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid should be handled with appropriate care in a laboratory or manufacturing setting. While specific toxicity data for this intermediate may be limited, it is prudent to follow the safety guidelines for the broader class of quinolone derivatives and related carboxylic acids.
Hazard Identification and Precautions:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[19]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is also important to be aware of the safety concerns associated with the final fluoroquinolone products, which can, in rare cases, cause serious and potentially irreversible side effects affecting tendons, muscles, joints, and the nervous system.[20][21] These downstream risks underscore the importance of controlled handling and synthesis processes for all intermediates.
Conclusion
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, with a molecular weight of 207.16 g/mol , is more than just a chemical compound; it is a critical enabling molecule in the development of life-saving fluoroquinolone antibiotics. Its synthesis, primarily through the robust Gould-Jacobs reaction, provides the essential chemical scaffold upon which these potent antibacterial agents are built. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is indispensable for researchers and professionals dedicated to the advancement of medicinal chemistry and drug discovery.
References
-
Ball, P. (2000). Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases, 11(4), 233-242. Retrieved from [Link]
-
MHRA. (2019, March 21). Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects. GOV.UK. Retrieved from [Link]
- Weber, J., & Jekewein, A. (2001). U.S. Patent No. 6,194,493. Washington, DC: U.S. Patent and Trademark Office.
- Schroeder, J., & Grohe, K. (1987). EP Patent No. 0245690A1. European Patent Office.
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S22. Retrieved from [Link]
-
RegisteredNurseRN. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX [Video]. YouTube. Retrieved from [Link]
-
Oreate AI. (2023, December 31). Understanding the Mechanism of Action of Fluoroquinolones. Oreate AI Blog. Retrieved from [Link]
-
Gusak, K. N., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(1), M1889. Retrieved from [Link]
-
Drlica, K., & Zhao, X. (1997). Mechanism of action of and resistance to quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Retrieved from [Link]
-
Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. Retrieved from [Link]
-
Singh, V., et al. (2018). Safety Review of Quinolone and Fluoroquinolone Containing Medicinal Products: Global Regulatory Scenario and Way Forward. Journal of Pharmacovigilance and Drug Safety, 15(2), 58-63. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]
-
Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. Retrieved from [Link]
-
Martinez, R., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(4), 3247-3257. Retrieved from [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Retrieved from [Link]
-
Lemaire, S., et al. (2015). Safety issues and drug–drug interactions with commonly used quinolones. Expert Opinion on Drug Metabolism & Toxicology, 11(1), 39-52. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 9(2), 133-146. Retrieved from [Link]
- Pesic, M., et al. (2003). WO Patent No. 2003010144A2. World Intellectual Property Organization.
-
Wikipedia contributors. (2023, December 19). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]
-
Czyrski, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80, 181-200. Retrieved from [Link]
-
Al-Trawneh, M. H., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry, 14(21), 2416-2442. Retrieved from [Link]
-
Sravan, U. S., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(2), 1-10. Retrieved from [Link]
-
Khan, I. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2842-2844. Retrieved from [Link]
-
Unade, T. T., & Million, M. (2020). Fluoroquinolones: official and reported methods of analysis (review). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1753-1766. Retrieved from [Link]
-
Sharma, P., et al. (2020). Synthesis of quinoline and its derivatives using various name reactions: An overview. International Journal of Pharmaceutical Sciences and Research, 11(5), 2095-2108. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS#: 343-10-2 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. ablelab.eu [ablelab.eu]
- 7. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Mechanism of Action of Fluoroquinolones - Oreate AI Blog [oreateai.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. questjournals.org [questjournals.org]
- 19. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gov.uk [gov.uk]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
